5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride
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Overview
Description
5-Azaspiro[24]heptane-7-carboxamide hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: A related compound with a similar spirocyclic structure.
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: Another derivative with a carboxylic acid functional group.
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride: A similar compound with an ester functional group.
Uniqueness
5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-9-4-7(5)1-2-7;/h5,9H,1-4H2,(H2,8,10);1H |
InChI Key |
YIBHSXHHUXGMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2C(=O)N.Cl |
Origin of Product |
United States |
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